

# Crystal Structure of Ammonium Cobalt(II) Sulfate Hexahydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Ammonium cobalt (II) sulfate hexahydrate*

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This technical guide provides an in-depth analysis of the crystal structure of ammonium cobalt(II) sulfate hexahydrate,  $(\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ . This compound belongs to the family of Tutton's salts, which are known for their well-defined crystalline structures. Understanding this structure is crucial for applications in catalysis, materials science, and as a reference standard.

[1]

## Introduction

Ammonium cobalt(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic system.[2][3] Its structure is characterized by a highly ordered arrangement of ions and water molecules, held together by a network of ionic and hydrogen bonds. The central cobalt(II) ion is octahedrally coordinated by six water molecules, forming the complex cation  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ . These complex cations, along with the ammonium ( $\text{NH}_4^+$ ) ions, are linked to the sulfate ( $\text{SO}_4^{2-}$ ) anions, creating a stable three-dimensional lattice.[2] The study of this and other isomorphous Tutton's salts provides valuable insight into the principles of crystal packing, hydration, and hydrogen bonding in inorganic solids.

## Crystal Structure and Data

The crystal structure of ammonium cobalt(II) sulfate hexahydrate has been determined by single-crystal X-ray diffraction. It is isostructural with other Tutton's salts, such as the zinc and

nickel analogues.[4][5] The data presented below is based on the highly similar and well-documented structure of zinc ammonium sulfate hexahydrate, as determined by Montgomery and Lingafelter, which serves as a precise model for the cobalt compound.[6]

## Crystallographic Data

The fundamental parameters defining the crystal lattice are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	$(\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	
Crystal System	Monoclinic	[2][3]
Space Group	P2 <sub>1</sub> /a (No. 14)	[5][6]
a (Å)	9.28	[6]
b (Å)	12.57	[6]
c (Å)	6.25	[6]
β (°)	106.8	[6]
Volume (Å <sup>3</sup> )	~698	
Z (Formula units/cell)	2	[6]

## Atomic Coordinates

The positions of the atoms within the asymmetric unit of the crystal lattice are given below. The cobalt ion is located at a center of symmetry.

Atom	x/a	y/b	z/c
Co	0.0000	0.0000	0.0000
S	0.4129	0.1368	0.2706
O(1)	0.4211	0.1580	0.0592
O(2)	0.5540	0.1002	0.3681
O(3)	0.3019	0.0664	0.2443
O(4)	0.3708	0.2226	0.3957
O(W1)	0.1872	0.0888	0.8885
O(W2)	0.8121	0.0969	0.2111
O(W3)	0.0194	0.8546	0.1345
N	0.1437	0.3541	0.3396
(Data based on the isostructural zinc ammonium sulfate hexahydrate)[6]			

## Selected Bond Lengths and Angles

The geometry of the coordination sphere around the cobalt ion and the sulfate anion is critical to the overall structure.

Bond/Angle	Length (Å) / Angle (°)
Co–O(W1)	~2.12
Co–O(W2)	~2.07
Co–O(W3)	~2.10
S–O	~1.48 (average)
O–S–O	~109.4 (average)
O(W1)–Co–O(W2)	~90.5
O(W1)–Co–O(W3)	~89.0
O(W2)–Co–O(W3)	~91.2
(Data based on the isostructural zinc ammonium sulfate hexahydrate)[6]	

The  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  unit forms a slightly distorted octahedron.[6] The sulfate tetrahedron is nearly regular. The structure is further stabilized by an extensive network of hydrogen bonds between the ammonium ions, the coordinated water molecules, and the oxygen atoms of the sulfate groups.[2][5]

## Experimental Protocols

### Synthesis and Crystal Growth

High-quality single crystals of ammonium cobalt(II) sulfate hexahydrate can be grown from aqueous solution by slow evaporation or controlled cooling.

Materials:

- Cobalt(II) sulfate heptahydrate ( $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Ammonium sulfate ( $(\text{NH}_4)_2\text{SO}_4$ )
- Deionized water

Protocol:

- Prepare separate saturated solutions of cobalt(II) sulfate and ammonium sulfate in deionized water at an elevated temperature (e.g., 50-70 °C). A stoichiometric ratio is typically used (e.g., for 100g of the final product, approximately 66.6g of  $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$  and 33.4g of  $(\text{NH}_4)_2\text{SO}_4$  are required).[7]
- Mix the two solutions while stirring.
- Filter the hot, combined solution to remove any impurities.
- Allow the solution to cool slowly to room temperature. Pink-to-red crystals will precipitate. Alternatively, the solution can be left for slow evaporation at a constant temperature.[7]
- Once crystals of a suitable size have formed, they are harvested from the solution, washed with a small amount of cold ethanol or acetone, and air-dried.[7]

## Single-Crystal X-ray Diffraction

The following protocol is based on the methodology used for the structural determination of isostructural Tutton's salts.[6]

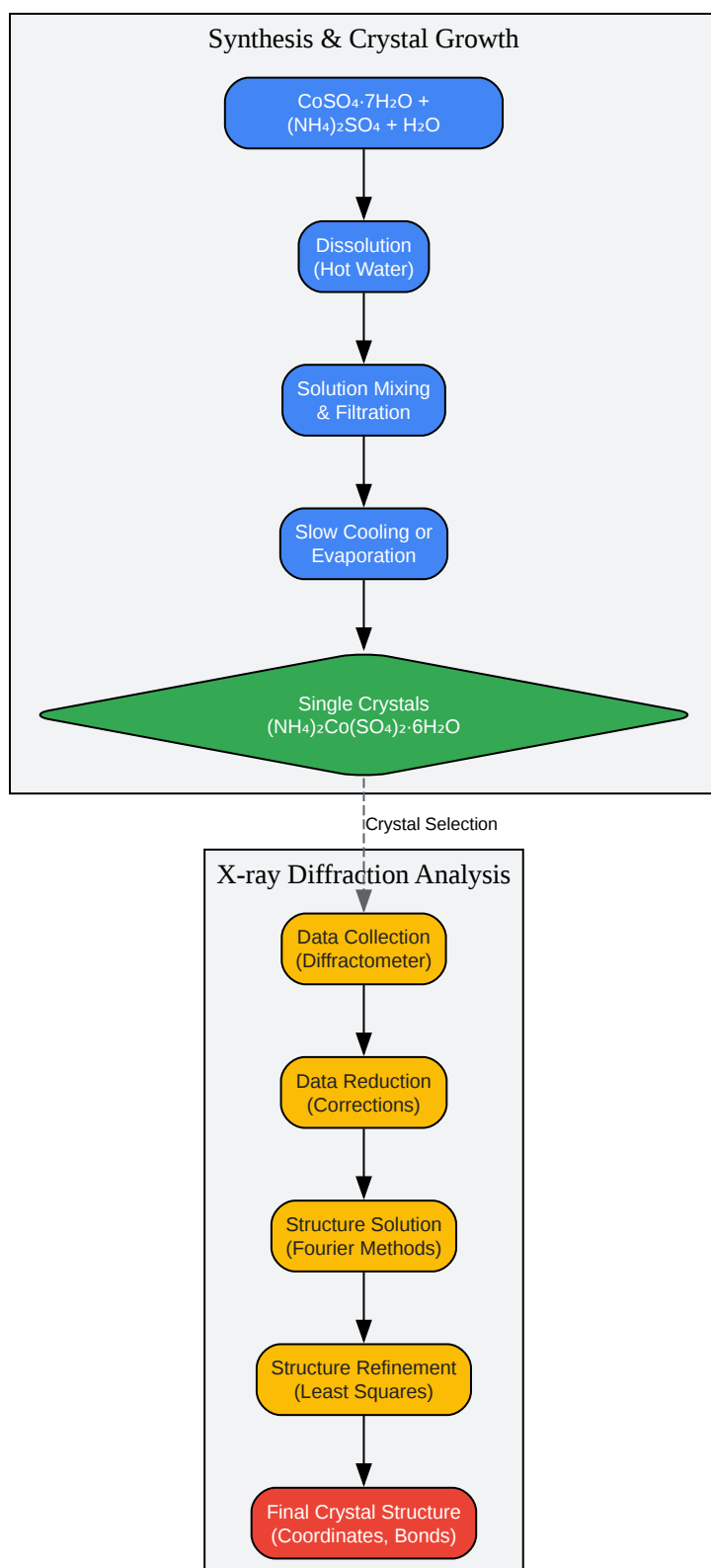
Protocol:

- Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- Data Collection:
  - Diffractometer: A four-circle diffractometer or a modern CCD/CMOS-based instrument is used.
  - Radiation: Mo  $K\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) is typically employed.
  - Data Acquisition: Intensity data are collected over a range of diffraction angles. For the original Tutton salt structures, Weissenberg cameras were used, with intensities measured by a microphotometer.[6]
- Data Reduction:

- The raw diffraction intensities are corrected for Lorentz and polarization effects.
- An absorption correction is applied based on the crystal's dimensions and morphology.<sup>[6]</sup>
- Structure Solution and Refinement:
  - The structure is solved using direct methods or Patterson synthesis to locate the positions of the heavier atoms (Co, S).
  - Subsequent difference Fourier maps reveal the positions of the oxygen and nitrogen atoms.
  - The atomic positions and thermal parameters are refined using full-matrix least-squares methods until convergence is reached.

## Structural Analysis Workflow

The process from chemical synthesis to the final elucidation of the crystal structure can be visualized as a logical workflow.



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